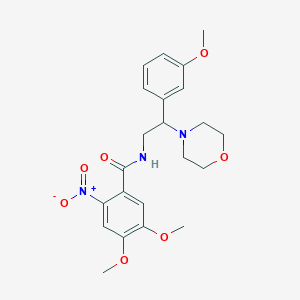
4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and Mass Spectrometry to determine the structure of the compound .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis Approaches:
Synthesis of Latifine Dimethyl Ether:
- A study by Gore and Narasimhan (1988) described the hydrogenolysis of 4,5-dimethoxy-3-(4′-methoxyphenyl)phthalide to produce a compound which, upon further chemical reactions, yielded (±)-latifine dimethyl ether (Gore & Narasimhan, 1988).
Synthesis of Gefitinib:
- Jin et al. (2005) described a process involving the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of compounds, ultimately leading to the synthesis of Gefitinib (Jin et al., 2005).
Development of Fluorescent Probe for Hypoxic Cells:
- Feng et al. (2016) developed a fluorescent probe using a 4-nitroimidazole moiety, which was designed for the selective detection of hypoxia or nitroreductase in hypoxic tumor cells (Feng et al., 2016).
Synthesis of Novel Hantzsch Ester:
- Maru and Shah (2015) synthesized a novel compound via a multicomponent one-pot Hantzsch ester synthesis and characterized it through several spectroscopic techniques (Maru & Shah, 2015).
Synthesis of Dihydropyridine Derivative:
- In a separate study, Maru and Shah (2013) synthesized a dihydropyridine derivative from methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde and characterized its crystal structure (Maru & Shah, 2013).
Chemical Reactions and Applications
Chemical Reactions:
Reactions of Thiobenzamides:
- Jackson et al. (2000) explored the nitration of certain benzothiazoles and described chemical reactions leading to the synthesis of benzothiazole derivatives, potentially useful in the synthesis of analogs of kuanoniamine A (Jackson et al., 2000).
Photodeoxygenation of Heterocyclic N-Oxides:
- Alekperov et al. (1994) investigated the deoxygenation of 2-methoxy and 2-nitrophenazine 10-oxide and other substrates via electron transfer to the singlet excited state, providing insights into photoreductive deoxygenation mechanisms (Alekperov et al., 1994).
Synthesis of DEET:
- Withey and Bajic (2015) described an educational laboratory synthesis of N,N-diethyl-3-methylbenzamide (DEET), highlighting the fundamental principles of carbonyl reactivity and amide bond formation (Withey & Bajic, 2015).
Biomedical Applications
Fluorescent Probing and Hypoxia Detection:
- Feng et al. (2016) crafted a fluorescent probe with high selectivity and sensitivity for imaging hypoxic status of tumor cells like HeLa cells, emphasizing the biomedical applications of such compounds in disease-relevant hypoxia imaging (Feng et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7/c1-29-16-6-4-5-15(11-16)19(24-7-9-32-10-8-24)14-23-22(26)17-12-20(30-2)21(31-3)13-18(17)25(27)28/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYIWLRJBDEICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)
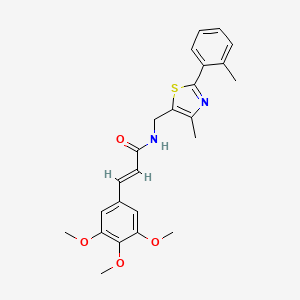
![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)
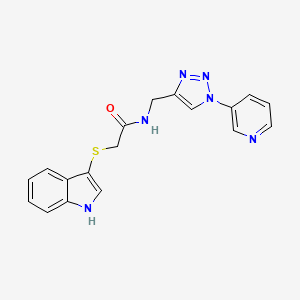

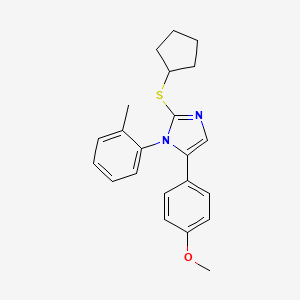

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

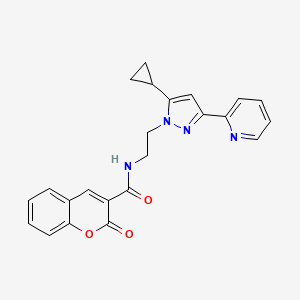
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)